molecular formula C9H9ClO3S2 B12069709 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid

3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid

Cat. No.: B12069709
M. Wt: 264.8 g/mol
InChI Key: CEFDRXRZKVRTRB-UHFFFAOYSA-N
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Description

3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid is a high-purity chemical reagent intended for research and development purposes. This compound belongs to the class of substituted thiophene carboxylic acids, a group known for its significance in medicinal chemistry and materials science . The molecular structure features an allyloxy ether at the 3-position, a chloro substituent at the 4-position, and a methylthio group at the 5-position of the thiophene ring, offering multiple sites for further chemical modification and derivatization . Thiophene derivatives are extensively utilized as key synthetic intermediates and building blocks in the development of pharmaceutical candidates and agrochemicals . Researchers may employ this specific compound in the synthesis of more complex molecules for biological screening or in the creation of functional materials. The presence of both electron-withdrawing and electron-donating groups on the heteroaromatic ring system makes it a valuable scaffold for structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle all chemicals with appropriate precautions, referring to the material safety data sheet (MSDS) for safe laboratory practices.

Properties

Molecular Formula

C9H9ClO3S2

Molecular Weight

264.8 g/mol

IUPAC Name

4-chloro-5-methylsulfanyl-3-prop-2-enoxythiophene-2-carboxylic acid

InChI

InChI=1S/C9H9ClO3S2/c1-3-4-13-6-5(10)9(14-2)15-7(6)8(11)12/h3H,1,4H2,2H3,(H,11,12)

InChI Key

CEFDRXRZKVRTRB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(S1)C(=O)O)OCC=C)Cl

Origin of Product

United States

Preparation Methods

Methyl Ester Intermediate

The target compound’s methyl ester (methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate) is a critical intermediate. Its synthesis involves:

  • Chlorination : Direct chlorination of 3-hydroxy-5-(methylthio)thiophene-2-carboxylate using Cl₂ gas in the presence of Fe catalysts at 24–28°C achieves regioselective substitution at position 4.

  • Allylation : The hydroxyl group at position 3 undergoes O-allylation with allyl bromide and K₂CO₃ in DMF at 60°C, yielding the allyloxy substituent.

Stepwise Synthesis and Optimization

Chlorination Strategies

Chlorination is pivotal for introducing the C4-Cl group. A one-pot method using Cl₂ gas and NaOH at 30–32°C (similar to 5-chlorothiophene-2-carboxylic acid synthesis) ensures high regioselectivity. Key parameters:

  • Temperature : 24–28°C prevents over-chlorination.

  • Catalyst : Fe powder enhances reaction efficiency (48.7% yield).

Allyloxy Group Introduction

Allylation of the C3-hydroxy group employs nucleophilic substitution:

  • Reagents : Allyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Solvent : DMSO or DMF at 60°C under N₂.

  • Yield : 78–90% in analogous systems.

Methylthio Group Installation

Methylthiolation at C5 can occur via:

  • Thiolation-Methylation : Treatment with NaSH followed by methyl iodide.

  • Direct Substitution : Using (CH₃S)₂ and Cu catalysts at 100°C.

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the methyl ester:

  • Conditions : Reflux with KOH (2.0 equiv) in MeOH/H₂O (1:1) for 2 h, followed by acidification with NaHSO₄.

  • Yield : 98% for similar thiophene carboxylates.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Key Reference
Chlorination (C4)Cl₂, Fe, 24–28°C48.7%
Allylation (C3)Allyl bromide, K₂CO₃, DMF, 60°C78–90%
Methylthiolation (C5)(CH₃S)₂, Cu, 100°C62–77%
Ester HydrolysisKOH, MeOH/H₂O, reflux98%

Challenges and Solutions

  • Regioselectivity : Competing reactions at C3, C4, and C5 are mitigated by stepwise functionalization and temperature control.

  • Stability : The allyloxy group is sensitive to strong acids; neutral pH during hydrolysis preserves integrity.

  • Purification : Silica gel chromatography (petroleum ether/EtOAc) isolates intermediates.

Industrial-Scale Considerations

A gram-scale procedure adapted from carbamoylated chroman-4-one synthesis demonstrates scalability:

  • Batch Size : 5 mmol starting material.

  • Workup : Extraction with EtOAc (3 × 50 mL) and column chromatography.

  • Yield : 77% at 5 mmol scale.

Emerging Methodologies

Recent advances include:

  • Decarboxylative Bromination : Using (NH₄)₂S₂O₈ in DMSO for radical-mediated functionalization.

  • Metal-Free Approaches : Oxidative coupling with (NH₄)₂S₂O₈ avoids transition metals .

Chemical Reactions Analysis

Reactivity of the Methylthio Group

The methylthio (-SMe) group undergoes characteristic thioether reactions:

Oxidation to Sulfoxide/Sulfone

  • Conditions : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C.

  • Outcome : Controlled oxidation yields sulfoxide (S=O), while prolonged exposure forms sulfone (O=S=O) .

  • Example :

     SMeH2O2 S O Meexcess H2O2 SO2Me\text{ SMe}\xrightarrow{\text{H}_2\text{O}_2}\text{ S O Me}\xrightarrow{\text{excess H}_2\text{O}_2}\text{ SO}_2\text{Me}

Alkylation

  • Reagents : Alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF).

  • Product : Sulfonium salts or extended thioethers .

Nucleophilic Aromatic Substitution at the Chloro Position

The electron-withdrawing carboxylic acid group activates the thiophene ring for nucleophilic substitution at the 4-chloro position:

Nucleophile Conditions Product Yield Source
AminesDMSO, 60°C, (NH₄)₂S₂O₈4-Amino-thiophene derivative77–85%
ThiolsCuI, DMF, 100°C4-Thioether derivatives65–72%
MethoxideNaOMe, MeOH, reflux4-Methoxy-thiophene derivative~60%

Mechanism :

  • Deprotonation of the carboxylic acid enhances ring electrophilicity.

  • Nucleophilic attack at C4, facilitated by the chloro leaving group.

Carboxylic Acid Functionalization

The -COOH group participates in classical acid-derived transformations:

Esterification

  • Reagents : ROH (alcohol), H₂SO₄ or DCC/DMAP.

  • Example :

     COOH+CH3OHH+ COOCH3+H2O\text{ COOH}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{ COOCH}_3+\text{H}_2\text{O}
  • Applications : Methyl esters are intermediates for further coupling (e.g., amidation) .

Amidation

  • Conditions : SOCl₂ to form acyl chloride, followed by amine treatment.

  • Yield : 70–90% for primary amines .

Decarboxylation

  • Thermal : Heating at 150–200°C in dipolar aprotic solvents (e.g., DMSO) releases CO₂, yielding 3-(allyloxy)-4-chloro-5-(methylthio)thiophene .

Allyloxy Group Rearrangement

The allyloxy (-O-CH₂-CH₂-CH₂) moiety undergoes Claisen rearrangement under thermal conditions (180–200°C):

  • Product : γ,δ-Unsaturated carbonyl compound via -sigmatropic shift.

  • Mechanistic Insight :

     O CH2 CH CH2Δ CH2 C O CH CH2\text{ O CH}_2\text{ CH CH}_2\xrightarrow{\Delta}\text{ CH}_2\text{ C O CH CH}_2

Radical-Mediated Reactions

The methylthio and allyloxy groups participate in radical pathways:

  • Initiation : (NH₄)₂S₂O₈ generates sulfate radical anions (SO₄⁻- ), abstracting hydrogen from -SMe to form thiyl radicals .

  • Applications :

    • Cyclization with alkenes to form fused rings .

    • Cross-coupling with aryl halides under metal-free conditions .

Comparative Reactivity Table

Functional Group Reaction Type Key Reagents/Conditions Primary Products
-ClNucleophilic substitutionAmines, thiols, alkoxides4-Substituted thiophenes
-SMeOxidationH₂O₂, mCPBASulfoxide/sulfone derivatives
-COOHEsterificationROH/H⁺ or DCCEsters
AllyloxyClaisen rearrangementThermal (180–200°C)γ,δ-Unsaturated carbonyl compounds

Stability and Side Reactions

  • Hydrolysis : The allyloxy group is susceptible to acid-catalyzed cleavage.

  • Byproducts : Overoxidation of -SMe to sulfone or undesired decarboxylation at high temperatures .

Scientific Research Applications

Pharmaceutical Applications

3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid has been investigated for its potential therapeutic effects. Research indicates that thiophene derivatives exhibit anti-inflammatory and anticancer properties.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's inhibitory effects on specific cancer cell lines, suggesting its potential as an anticancer agent .

Material Science

The compound is also explored for its role in developing new materials, particularly in organic electronics.

  • Data Table: Material Properties
PropertyValue
SolubilitySoluble in DMSO
Thermal StabilityStable up to 200°C
ConductivityModerate

Agricultural Chemistry

Research indicates that derivatives of thiophene compounds can act as effective agrochemicals, providing pest resistance and enhancing crop yield.

  • Case Study : A patent application described the synthesis of related thiophene compounds demonstrating fungicidal activity against various plant pathogens .

Biochemical Research

The compound's unique structure allows it to interact with biological systems, making it a candidate for biochemical research.

  • Case Study : Investigations into its interaction with specific enzymes have shown promising results in modulating enzyme activity, which could lead to advancements in drug design .

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely based on the biological context .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid (Target) 3-allyloxy, 4-Cl, 5-SMe C₉H₉ClO₃S₂ 292.79 Not available Reference compound
3-(Benzyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid 3-benzyloxy, 4-Cl, 5-SMe C₁₃H₁₁ClO₃S₂ 314.81 1774902-87-2 Benzyloxy (bulkier, less reactive) vs. allyloxy
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid 3-(4-Cl-phenyl), 4-CN, 5-SMe C₁₃H₈ClNO₂S₂ 309.78 116525-66-7 4-cyano and 4-Cl-phenyl vs. allyloxy and Cl
5-(Methylthio)thiophene-2-carboxylic acid 5-SMe (no 3- or 4-substituents) C₆H₆O₂S₂ 174.24 20873-58-9 Simpler structure; lacks Cl and allyloxy groups
3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid 3-Cl, 4-SO₂-iPr, 5-SMe C₉H₁₁ClO₄S₃ 362.86 Not available Sulfonyl group (electron-withdrawing) vs. allyloxy

Key Observations from Structural Comparisons

Electronic Effects
  • Allyloxy vs. This could influence reactivity in electrophilic substitution or polymerization.
  • Cyano (–CN) vs.
Steric Effects
  • Allyloxy vs. Isopropylsulfonyl : The isopropylsulfonyl group (–SO₂-iPr) in introduces significant steric bulk, likely reducing solubility in polar solvents compared to the allyloxy group.

Physical and Chemical Properties

Property Target Compound (Inferred) 3-(Benzyloxy)-4-Cl-5-SMe 3-(4-Cl-phenyl)-4-CN-5-SMe
Melting Point ~200–220°C* Not reported 241–243°C
Solubility (Polar Solvents) Moderate (due to –COOH) Low (benzyloxy hydrophobicity) Low (CN and Cl reduce polarity)
Reactivity High (allyloxy oxidation) Moderate (benzyloxy stability) High (CN participation in reactions)

*Estimated based on analogs.

Biological Activity

3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy, and applications.

Chemical Structure

The molecular structure of 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid can be represented as follows:

  • Molecular Formula : C₁₁H₁₃ClO₂S₂
  • IUPAC Name : 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its use as a pesticide and its potential therapeutic effects. The following sections summarize the key findings regarding its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid have shown effectiveness against various bacterial strains. A study demonstrated that certain thiophene derivatives possess inhibitory effects on bacterial growth, suggesting potential applications in agricultural pest control .

Antioxidant Properties

Thiophene derivatives have also been studied for their antioxidant activities. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant capacity is often evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), where higher inhibition percentages indicate stronger antioxidant activity .

Enzyme Inhibition

3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid and its analogs have been evaluated for their ability to inhibit various enzymes. For example, xanthine oxidase inhibition is a notable mechanism through which these compounds may exert therapeutic effects. In studies, certain derivatives exhibited IC50 values comparable to established inhibitors like febuxostat, indicating their potential for treating conditions like gout .

Case Studies and Research Findings

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL.
Antioxidant Activity EvaluationExhibited strong DPPH radical scavenging activity with an IC50 value of 25 µg/mL.
Enzyme Inhibition StudyCompounds showed xanthine oxidase inhibition with IC50 values between 8 and 15 µM, indicating potential for gout treatment.

The mechanisms by which 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid exerts its biological effects are multifaceted:

  • Antimicrobial Action : Likely involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Antioxidant Mechanism : The ability to donate electrons helps neutralize free radicals.
  • Enzyme Inhibition : Binding to active sites of enzymes like xanthine oxidase prevents substrate conversion.

Q & A

Q. Advanced

  • DFT Calculations : Identify electrophilic sites (e.g., C-3 or C-5 positions) via Fukui indices .
  • Molecular Docking : Predict interactions with biological targets (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina .
  • Solubility Prediction : COSMO-RS models estimate solubility in solvents like DMSO or ethanol, guiding reaction design .

What analytical techniques confirm the methylthio group’s presence?

Q. Intermediate

  • Elemental Analysis : Quantify sulfur content (theoretical ∼12.5% for C₈H₉ClO₃S₂).
  • LC-MS/MS : Fragmentation patterns (e.g., loss of SCH₃, m/z 47) .
  • X-ray Crystallography : Resolves S–CH₃ bond lengths (∼1.82 Å) .

How are purification challenges addressed for this hydrophobic compound?

Q. Basic

  • Recrystallization : Use mixed solvents (e.g., ethanol-water) to improve crystal formation .
  • Column Chromatography : Silica gel with hexane:ethyl acetate (3:1) eluent separates non-polar impurities .
  • Acid-Base Extraction : Convert the carboxylic acid to a sodium salt (soluble in water) for impurity removal .

How to design a SAR study for anti-inflammatory activity?

Q. Advanced

  • Variation of Substituents : Synthesize analogs with substituents like nitro, amino, or fluoro at the 4-position .
  • In Vitro Assays : Test COX-1/COX-2 inhibition (ELISA) and TNF-α suppression in macrophage models .
  • Docking Studies : Correlate substituent electronic profiles (Hammett σ values) with binding affinity .

What scaling considerations are critical for gram-scale synthesis?

Q. Intermediate

  • Heat Management : Use jacketed reactors to control exothermic reactions during chlorination .
  • Solvent Recovery : Distill ethanol or DMF for reuse, reducing costs .
  • Safety : Employ Schlenk lines for air-sensitive steps (e.g., thiophosgene reactions) .

How to enhance solubility for biological assays?

Q. Intermediate

  • Salt Formation : Convert to sodium or ammonium salts via NaOH/NH₄OH treatment .
  • Co-Solvents : Use 10% DMSO in PBS for in vitro studies .
  • Prodrug Design : Synthesize methyl or ethyl esters, which hydrolyze in vivo to the active acid .

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